8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold, which includes “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The molecular formula of “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol” is C7H13NO .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol” can be found in various databases such as ChemSpider .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is used in the synthesis of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis
The average mass of “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol” is 127.184 Da and the monoisotopic mass is 127.099716 Da .Scientific Research Applications
Synthesis of Tropane Alkaloids
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes : This methodology has been applied in the synthesis of tropane alkaloids .
Drug Discovery
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 2-Azabicyclo[3.2.1]octanes, which are similar to 8-azabicyclo[3.2.1]octanes, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application : The synthetic approaches to access this bicyclic architecture and its presence in the total synthesis of several target molecules have been summarized .
- Results or Outcomes : The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
Asymmetric 1,3-Dipolar Cycloadditions
- Scientific Field : Organic Chemistry
- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .
- Methods of Application : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
- Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .
Modulators of 11β-Hydroxysteroid Dehydrogenase Type 1
- Scientific Field : Biochemistry
- Summary of Application : 8-Azabicyclo[3.2.1]octan-3-ol can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Asymmetric 1,3-Dipolar Cycloadditions
- Scientific Field : Organic Chemistry
- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .
- Methods of Application : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
- Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .
Modulators of 11β-Hydroxysteroid Dehydrogenase Type 1
- Scientific Field : Biochemistry
- Summary of Application : 8-Azabicyclo [3.2.1]octan-3-ol can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
The safety data sheet for a similar compound, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development and application of these compounds.
properties
IUPAC Name |
8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-6-9-4-5-10(7-11)12(9)8-2-1-3-8/h8-11,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXXIQKFTUSQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3CCC2CC(C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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